N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Asthmatic Activities
A study highlights the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with potent activity were identified, suggesting potential value in treating asthma and other respiratory diseases. This study provides insights into the structure-activity relationships within this series of compounds (Kuwahara et al., 1997).
Facile Synthesis of Triazolopyridazines
Research on the synthesis of new [1,2,4]triazolo[4,3-b]pyridazines through cyclocondensation or oxidative cyclization methods has been reported. This work underscores the chemical versatility and potential of triazolopyridazines in creating diverse derivatives for further scientific exploration (Arghiani et al., 2015).
Antimicrobial and Antifungal Activity
Another study elaborates on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, with subsequent evaluation of their antibacterial and antifungal activities. The research identifies compounds exhibiting significant efficacy against various microbial strains, indicating the potential for developing new antimicrobial agents (Hassan, 2013).
Heterocyclic Synthesis via Enaminones
A study on the synthesis of novel heterocyclic compounds containing sulfonamide moiety via enaminones is discussed. These compounds were designed to act as Cyclooxygenase (COX-2) inhibitors, with molecular docking studies performed to evaluate their potential efficacy. This research highlights the importance of molecular design in developing new therapeutic agents (Hassan, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have antibacterial activities , suggesting that the compound might target bacterial cells
Mode of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that the compound might interact with bacterial cells, leading to their death or inhibition of growth. The specific interactions and changes resulting from these interactions need to be investigated further.
Biochemical Pathways
Given the potential antibacterial activity of the compound , it might affect pathways essential for bacterial survival or growth. The downstream effects of these pathway alterations would likely include the death or growth inhibition of bacterial cells.
Result of Action
Based on the potential antibacterial activity of the compound , the results of its action might include the death or growth inhibition of bacterial cells.
properties
IUPAC Name |
2,5-dimethoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(9-13)28(24,25)21-12-7-8-22(10-12)17-6-5-16-19-18-11-23(16)20-17/h3-6,9,11-12,21H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSUHIRYNKDMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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